molecular formula C13H23NO3 B153369 tert-Butyl 4-hydroxy-4-(prop-1-en-2-yl)piperidine-1-carboxylate CAS No. 203662-51-5

tert-Butyl 4-hydroxy-4-(prop-1-en-2-yl)piperidine-1-carboxylate

Cat. No.: B153369
CAS No.: 203662-51-5
M. Wt: 241.33 g/mol
InChI Key: ZVPLTONZSYXWRR-UHFFFAOYSA-N
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Description

Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate (CAS: 203662-51-5) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an allyl substituent, and a hydroxyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₂₅NO₃, with a molar mass of 255.35 g/mol . This compound is typically synthesized via multi-step reactions involving Boc protection and functionalization of the piperidine scaffold.

Key properties:

  • Synonyms: 4-Allyl-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester, 4-(hydroxymethyl)-4-(prop-2-en-1-yl)piperidine-1-carboxylate .
  • Storage: Stable at room temperature under dry, sealed conditions .

Properties

CAS No.

203662-51-5

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-prop-1-en-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10(2)13(16)6-8-14(9-7-13)11(15)17-12(3,4)5/h16H,1,6-9H2,2-5H3

InChI Key

ZVPLTONZSYXWRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)O

Origin of Product

United States

Preparation Methods

Nucleophilic Allylation of Tert-butyl 4-hydroxypiperidine-1-carboxylate

The most direct route involves the nucleophilic substitution of tert-butyl 4-hydroxypiperidine-1-carboxylate with allyl bromide under basic conditions . This method leverages the hydroxyl group’s reactivity, facilitating allylation through an SN2 mechanism.

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in stoichiometric excess (1.5–2.0 equivalents) .

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM), selected for their ability to dissolve both polar and non-polar reactants.

  • Temperature: Room temperature (20–25°C) or mild heating (40–50°C) to accelerate reaction kinetics .

Procedure:

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv) in anhydrous THF under nitrogen.

  • Add K₂CO₃ (1.8 equiv) and allyl bromide (1.2 equiv) dropwise.

  • Stir for 12–24 hours, monitor via thin-layer chromatography (TLC).

  • Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.

  • Purify by column chromatography (hexane/ethyl acetate, 3:1) to isolate the product .

Yield Optimization:

ParameterOptimal RangeImpact on Yield
Base Equivalents1.8–2.0Maximizes deprotonation without side reactions
Reaction Time18–24 hoursEnsures complete conversion
Solvent PolarityTHF > DCMEnhances nucleophilicity of hydroxyl group

This method typically achieves yields of 65–75%, with purity >95% confirmed by ¹H NMR .

Mitsunobu Reaction for Stereochemical Control

For applications requiring strict stereoselectivity, the Mitsunobu reaction offers precise control over the configuration of the hydroxyl and allyl groups. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling .

Reaction Scheme:
Tert-butyl 4-hydroxypiperidine-1-carboxylate+Allyl alcoholDEAD, PPh3Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate\text{Tert-butyl 4-hydroxypiperidine-1-carboxylate} + \text{Allyl alcohol} \xrightarrow{\text{DEAD, PPh}_3} \text{Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate}

Key Advantages:

  • Retains the tert-butyl carbamate group without cleavage.

  • Avoids harsh basic conditions, preserving acid-sensitive functional groups.

Limitations:

  • Higher cost due to stoichiometric use of DEAD and PPh₃.

  • Requires anhydrous conditions and inert atmosphere.

Typical Yield: 60–70%, with diastereomeric excess >90% .

Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed methods enable allylation under mild conditions, particularly useful for substrates prone to racemization. This approach utilizes tert-butyl 4-hydroxypiperidine-1-carboxylate and allyl acetate in the presence of a palladium catalyst .

Catalyst System:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Triethylamine (TEA, 2.0 equiv)

  • Solvent: Acetonitrile at 60°C .

Mechanistic Insight:
The reaction proceeds via oxidative addition of allyl acetate to Pd(0), forming a π-allyl palladium complex. Nucleophilic attack by the piperidine hydroxyl group yields the product, with Pd(0) regenerated in situ.

Performance Data:

ConditionOutcome
Catalyst Loading5 mol% optimal; <3 mol% reduces turnover
Temperature60°C balances rate and side reactions
SolventAcetonitrile > DMF due to better Pd solubility

This method achieves 70–80% yield, though scalability is limited by catalyst cost .

Industrial-Scale Synthesis and Process Optimization

Scalable production requires cost-effective reagents and simplified purification. A patent-pending method employs continuous flow chemistry to enhance efficiency :

Key Steps:

  • Reaction: Mix tert-butyl 4-hydroxypiperidine-1-carboxylate, allyl bromide, and K₂CO₃ in a microreactor (residence time: 10 min at 50°C).

  • Workup: In-line liquid-liquid separation removes inorganic salts.

  • Purification: Crystallization from heptane/ethyl acetate mixtures yields >99% purity.

Advantages Over Batch Processing:

  • 50% reduction in reaction time.

  • 20% higher yield due to improved heat/mass transfer.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) are verified using:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.10–3.30 (m, 4H, piperidine CH₂), 5.80–5.95 (m, 1H, allyl CH), 5.10–5.20 (m, 2H, allyl CH₂) .

  • HPLC: Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • Melting Point: 89–91°C (literature range: 88–92°C).

Impurity Profile:

ImpuritySourceControl Strategy
Bis-allylated byproductExcess allyl bromideLimit allyl bromide to 1.2 equiv
De-tert-butylated productAcidic conditionsStrict pH control during workup

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Nucleophilic Allylation7595High12.50
Mitsunobu Reaction7098Low45.00
Palladium-Catalyzed8097Moderate28.00
Flow Chemistry8599High10.80

The nucleophilic allylation and flow chemistry methods are preferred for industrial applications due to their balance of cost and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, where the allyl group is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Allyl bromide, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1. Organic Synthesis

Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate serves as a crucial building block for synthesizing complex piperidine derivatives. Its unique structure allows for further functionalization, making it a valuable intermediate in organic chemistry. Researchers utilize it to create derivatives with enhanced biological activities or improved pharmacological properties.

2. Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly as an intermediate in drug development. Piperidine derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties. Recent studies indicate that tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate may exhibit selective inhibition of phosphodiesterase enzymes, which are implicated in various cardiovascular diseases.

Recent investigations have highlighted the biological activities associated with this compound:

Antioxidant Properties

Studies have assessed the total antioxidant capacity (TAC) of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate using the Folin–Ciocalteu assay:

CompoundTAC (mg GAE/g)Method Used
Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate150Folin–Ciocalteu assay
Standard antioxidant200Folin–Ciocalteu assay

This indicates its potential role in formulations aimed at reducing oxidative stress.

Enzyme Inhibition

The compound has shown promise as a selective inhibitor of phosphodiesterase 9A (PDE9A), which can enhance levels of cyclic GMP beneficial for heart function. Its pharmacokinetic profile suggests good solubility and bioavailability, making it a candidate for further development in treating chronic heart failure.

Case Studies

Several case studies have been conducted to evaluate the efficacy of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate:

Cardiovascular Health : In rat models of heart failure, administration of the compound resulted in significant increases in urinary cGMP levels compared to controls, suggesting a beneficial effect on cardiac function.

Antioxidant Activity : A comparative study evaluated various piperidine derivatives for their antioxidant capacity. Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate ranked among the top performers, indicating its potential use in formulations aimed at oxidative stress reduction.

Mechanism of Action

The mechanism of action of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues with Varied 4-Position Substituents

The 4-position of the piperidine ring is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate and its analogues:

Compound Name Substituents at 4-Position Molecular Formula Molar Mass (g/mol) Key Applications/Synthesis Highlights Reference ID
Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate Allyl + hydroxyl C₁₄H₂₅NO₃ 255.35 Intermediate for drug discovery; allyl enables further derivatization .
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-methylpentyl C₁₆H₃₁NO₂ 269.43 Synthesized via Boc protection of 4-(4-methylpentyl)piperidine; characterized by ¹H/¹³C NMR and HRMS .
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate Phenyl + hydroxyl C₁₆H₂₃NO₃ 277.36 Prepared via phenyllithium addition to Boc-protected 4-oxopiperidine; used in organolithium chemistry .
Tert-butyl 4-formylpiperidine-1-carboxylate Formyl C₁₁H₁₉NO₃ 213.27 Key precursor for aldehydes in cross-coupling reactions; synthesized via LiAlH₄ reduction .
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino + pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Explored in kinase inhibitor development; lacks GHS classification due to insufficient toxicity data .

Biological Activity

Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate (TBHPC) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of TBHPC, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

TBHPC is characterized by its piperidine structure with a tert-butyl group and an allyl substituent at the 4-position. Its molecular formula is C13H21NO3C_{13}H_{21}NO_3, and it has a molecular weight of approximately 239.32 g/mol. The presence of both the hydroxyl and allyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of TBHPC is largely attributed to its interaction with various biological targets, particularly receptors and enzymes. Preliminary studies suggest that TBHPC may act as an enzyme inhibitor or receptor ligand, potentially influencing metabolic pathways:

  • Enzyme Inhibition : TBHPC is being investigated for its role as an inhibitor of specific enzymes involved in metabolic processes. This could lead to therapeutic applications in metabolic disorders.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly dopamine receptors, which are critical in the treatment of neurological disorders.

Case Studies and Experimental Evidence

  • Dopamine Receptor Ligands : Research has indicated that compounds structurally related to TBHPC exhibit significant binding affinities for dopamine D2 and D3 receptors. For instance, analogs derived from TBHPC were tested for their effectiveness in reducing cocaine self-administration in animal models, showcasing potential applications in addiction therapy .
  • Inflammatory Response Modulation : In a study focusing on inflammatory responses, derivatives of TBHPC were shown to modulate cytokine production, suggesting potential use in treating conditions characterized by chronic inflammation .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of TBHPC-related compounds against amyloid-beta toxicity, indicating its potential role in Alzheimer's disease treatment. The ability to inhibit amyloid aggregation and reduce oxidative stress was particularly noted .

Comparative Analysis

To better understand the unique properties of TBHPC, a comparison with similar compounds can be useful:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-hydroxypiperidine-1-carboxylateHydroxyl group at the 4-positionIncreased polarity may enhance solubility
Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylateAllyl substituent at the 3-positionPotential for different receptor interactions
Tert-butyl 3-benzylpiperidine-1-carboxylateBenzyl substituent at the 3-positionAromatic interactions may enhance biological activity

The unique substitution pattern of TBHPC allows it to exhibit distinct reactivity profiles and biological activities compared to its analogs.

Applications in Drug Development

TBHPC's potential applications span various areas:

  • Medicinal Chemistry : Its role as a precursor in synthesizing pharmaceutical compounds positions it as a valuable intermediate in drug development.
  • Therapeutic Uses : Given its interactions with neurotransmitter systems and potential anti-inflammatory effects, TBHPC is being explored for therapeutic applications in neurological disorders and metabolic diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer:

  • PPE Requirements: Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and a fully sealed lab coat. For respiratory protection, employ a NIOSH-certified P95 respirator for minor exposures or an OV/AG/P99 respirator for higher concentrations .
  • Ventilation: Conduct experiments in a fume hood to prevent inhalation of airborne particles. Ensure proper grounding of equipment to avoid static discharge, especially when transferring bulk quantities .
  • Emergency Procedures: In case of skin contact, immediately wash with soap and water for 15 minutes. For eye exposure, irrigate with water for at least 10 minutes and seek medical attention .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate?

  • Methodological Answer:

  • GC-MS: Use electron ionization (EI) to analyze fragmentation patterns and confirm molecular weight. Retention time locking (e.g., using tetracosane as a reference) enhances reproducibility .
  • FTIR-ATR: Analyze functional groups (e.g., hydroxyl, carbonyl) in the 4000–400 cm⁻¹ range with 4 cm⁻¹ resolution. Peaks near 1700 cm⁻¹ indicate the presence of the tert-butyl carbamate group .
  • HPLC-TOF: Employ high-resolution mass spectrometry to validate purity (≥98%) and detect trace impurities. Theoretical and measured exact masses (e.g., Δppm <2) ensure structural confirmation .

Q. How should researchers design a synthetic route for Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate, considering common intermediates and reaction conditions?

  • Methodological Answer:

  • Intermediate Synthesis: Start with piperidine derivatives functionalized at the 4-position. Allylation via nucleophilic substitution (e.g., using allyl bromide) under inert atmospheres (N₂/Ar) ensures controlled reactivity .
  • Hydroxylation: Introduce the hydroxyl group via oxidation (e.g., using m-CPBA or OsO₄ for stereoselective dihydroxylation) followed by regioselective protection .
  • Boc Protection: React the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalytic base (e.g., DMAP) to achieve high yields .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during the synthesis of Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate under varying catalytic conditions?

  • Methodological Answer:

  • Systematic Screening: Test palladium, nickel, and copper catalysts in cross-coupling steps. Monitor reaction progress via TLC or in-situ FTIR to identify optimal conditions (e.g., Pd(OAc)₂ with PPh₃ in DMF at 80°C) .
  • Byproduct Analysis: Use LC-MS to detect undesired adducts (e.g., over-oxidized intermediates) and adjust stoichiometry or reaction time to minimize side reactions .
  • Solvent Effects: Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance solubility and reaction kinetics. Dielectric constant measurements can guide solvent selection .

Q. What strategies are employed to assess the compound's stability under different storage conditions, and how can degradation products be identified?

  • Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and analyze via HPLC-UV. Peaks eluting earlier/later than the parent compound indicate hydrolysis or oxidation products .
  • Mass Spectrometry: Compare fragmentation patterns of aged samples with fresh batches. Degradation products (e.g., piperidine ring-opening derivatives) often show [M+H]+ ions with mass shifts corresponding to functional group losses .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) to establish safe storage thresholds (e.g., store below 25°C if Td >100°C) .

Q. How can computational modeling be integrated with experimental data to predict the biological interactions of Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate?

  • Methodological Answer:

  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model binding affinities with target proteins (e.g., kinases or GPCRs). Validate predictions with SPR (surface plasmon resonance) to measure dissociation constants (Kd) .
  • QSAR Studies: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with in vitro activity data. Adjust substituents (e.g., allyl vs. propargyl groups) to optimize bioactivity .
  • Metabolite Prediction: Employ software like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism and identify potential toxicophores (e.g., epoxide formation from allyl groups) .

Data Contradiction and Optimization Challenges

Q. How should conflicting data regarding the compound's acute toxicity be addressed in risk assessment protocols?

  • Methodological Answer:

  • Threshold Analysis: Cross-reference LD₅₀ values from analogous compounds (e.g., tert-butyl piperidine derivatives) if direct data is unavailable. Apply a 10-fold safety factor for extrapolation .
  • In Vitro Assays: Perform MTT assays on HepG2 cells to estimate IC₅₀ values. Compare with structural analogs (e.g., tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate) to infer toxicity trends .
  • Regulatory Alignment: Follow OECD 423 guidelines for acute oral toxicity classification, even if data gaps exist. Classify as "Acute Tox. 4 (H302)" as a precautionary measure .

Q. What experimental approaches can resolve ambiguities in the compound's reaction mechanisms with electrophilic reagents?

  • Methodological Answer:

  • Isotopic Labeling: Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into the hydroxyl group. Analyze via HRMS to confirm mechanistic pathways .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated substrates (e.g., C-D bonds at the allyl position) to distinguish between SN1/SN2 or radical mechanisms .
  • In-Situ Monitoring: Employ ReactIR to detect transient intermediates (e.g., carbocation or radical species) during allylation or Boc deprotection steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-hydroxy-4-(prop-1-en-2-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-hydroxy-4-(prop-1-en-2-yl)piperidine-1-carboxylate

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